![molecular formula C17H17N5OS B2873744 N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide CAS No. 1448131-55-2](/img/structure/B2873744.png)
N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, “N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide”, doesn’t have much information available in the literature.
Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . It’s structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide” is not provided in the available literature.Scientific Research Applications
Anti-Inflammatory Applications
The compound has shown potential in the field of anti-inflammatory drugs. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . The presence of a methoxy group at the sixth position in the benzothiazole ring, when appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition and excellent COX-2 selectivity index (SI) values .
Antibacterial Activity
N-(thiazol-2-yl)benzenesulfonamides, which share a structural similarity with the compound , have been studied for their emergent antibacterial activity. These compounds, particularly when used in conjunction with cell-penetrating peptides like octaarginine, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound could be modified to enhance its antibacterial properties.
Cytotoxic Properties
Thiazole derivatives have been investigated for their cytotoxic properties, which are crucial in the development of anticancer drugs. A structure–activity relationship study revealed that the nature of the substituent on the phenyl ring of thiadiazoles is important for their cytotoxic activity . This indicates that the compound could be a candidate for further research in cancer therapy.
Analgesic Effects
Compounds containing the thiazole moiety have been reported to exhibit significant analgesic activities. This suggests that N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE could potentially be developed as a pain reliever .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for producing prostaglandins, thromboxanes, and prostacyclin, which play a significant role in inflammation, pain, and fever responses in the body .
Result of Action
The inhibition of COX enzymes by the compound can potentially lead to reduced inflammation, pain, and fever responses in the body . .
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-1-2-14-15(11-12)19-6-5-18-14)21-13-3-8-22(9-4-13)17-20-7-10-24-17/h1-2,5-7,10-11,13H,3-4,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELDQSVFJPVRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.